molecular formula C15H14FNO B6049604 N-(2-fluorophenyl)-3,4-dimethylbenzamide

N-(2-fluorophenyl)-3,4-dimethylbenzamide

Cat. No.: B6049604
M. Wt: 243.28 g/mol
InChI Key: UFMYFQACHKMLQO-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3,4-dimethylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with 3,4-dimethyl groups on the aromatic ring and a 2-fluorophenyl group attached via the amide nitrogen.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-7-8-12(9-11(10)2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMYFQACHKMLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-fluoroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the 2-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of N-(2-fluorophenyl)-3,4-dimethylbenzamide with related compounds:

Compound Name Molecular Formula Substituents (Benzamide Ring) Substituents (Amide-N Aryl Group) Key Properties/Applications References
This compound C₁₅H₁₄FNO 3,4-dimethyl 2-fluorophenyl Not explicitly reported; inferred properties include moderate lipophilicity and potential steric hindrance from methyl groups.
N-(3,4-Dimethylphenyl)-2-fluorobenzamide C₁₅H₁₄FNO 2-fluoro 3,4-dimethylphenyl Similar molecular mass; positional isomerism alters electronic effects and hydrogen-bonding capacity. Methyl groups may reduce solubility compared to fluorine.
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) C₁₆H₂₄FNO₂ 3,4-dimethyl Complex alkyl chain Umami receptor agonist (1000× potency of MSG); rapid oxidative metabolism in liver microsomes. Demonstrates the impact of bulky N-alkyl substituents on receptor binding.
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) C₁₃H₈F₃NO 2-fluoro 2,3-difluorophenyl Crystal structure reveals coplanar aromatic rings (0.5° interplanar angle) and 1D hydrogen-bonded chains. Fluorine atoms facilitate C-H···F/O interactions and stacking.
N-(4-Cyanophenyl)-3,4-dimethylbenzamide C₁₆H₁₄N₂O 3,4-dimethyl 4-cyanophenyl Cyano group enhances polarity and potential for π-π interactions. Safety data indicate regulatory considerations for nitrile-containing analogs.

Crystallography and Molecular Interactions

  • Coplanarity and Stacking : In Fo23, fluorine substituents enable coplanar aromatic rings and stacking via C-F···C interactions. The target compound’s 3,4-dimethyl groups likely disrupt coplanarity, reducing stacking efficiency but increasing steric bulk, which could affect crystallization behavior .
  • Hydrogen Bonding : Methyl groups are less likely to participate in hydrogen bonding compared to fluorine. This may result in weaker intermolecular interactions in the solid state compared to Fo23’s amide···amide hydrogen bonds .

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